molecular formula C8H15BrO2Si B14402749 Trimethylsilyl 4-bromopent-2-enoate CAS No. 88239-40-1

Trimethylsilyl 4-bromopent-2-enoate

Cat. No.: B14402749
CAS No.: 88239-40-1
M. Wt: 251.19 g/mol
InChI Key: FMMIDARAQRIRRB-UHFFFAOYSA-N
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Description

Trimethylsilyl 4-bromopent-2-enoate is an organosilicon compound characterized by the presence of a trimethylsilyl group and a brominated pentenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl 4-bromopent-2-enoate can be synthesized through a multi-step process involving the formation of the enolate ion, followed by alkylation with an appropriate brominated compound. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion, which then undergoes nucleophilic substitution with a brominated alkyl halide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Trimethylsilyl 4-bromopent-2-enoate involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can act as a protecting group, while the brominated pentenoate moiety can participate in various substitution and addition reactions .

Properties

CAS No.

88239-40-1

Molecular Formula

C8H15BrO2Si

Molecular Weight

251.19 g/mol

IUPAC Name

trimethylsilyl 4-bromopent-2-enoate

InChI

InChI=1S/C8H15BrO2Si/c1-7(9)5-6-8(10)11-12(2,3)4/h5-7H,1-4H3

InChI Key

FMMIDARAQRIRRB-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC(=O)O[Si](C)(C)C)Br

Origin of Product

United States

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